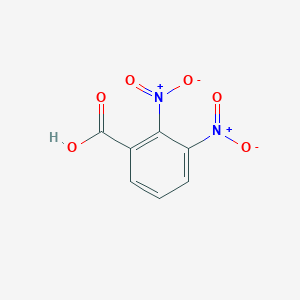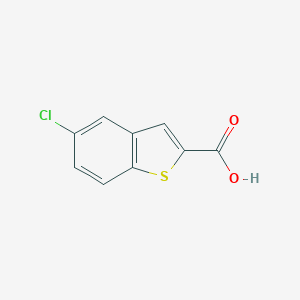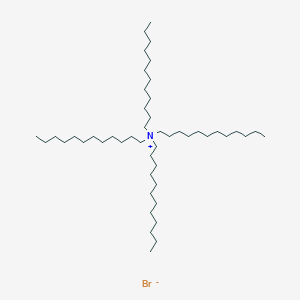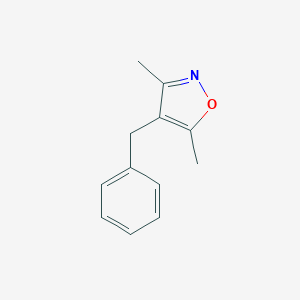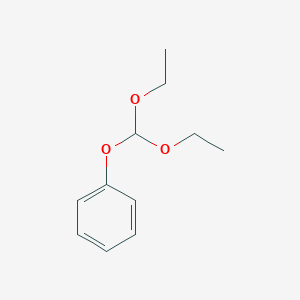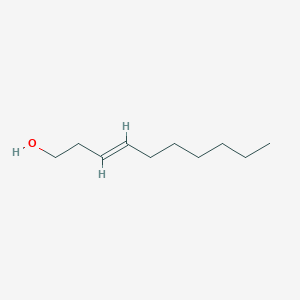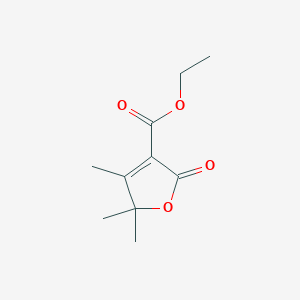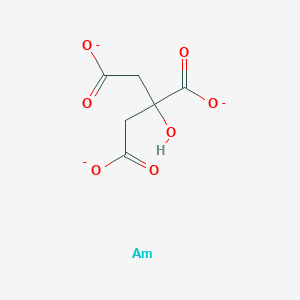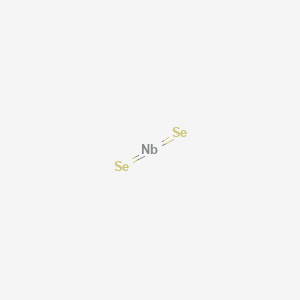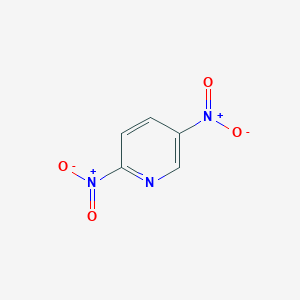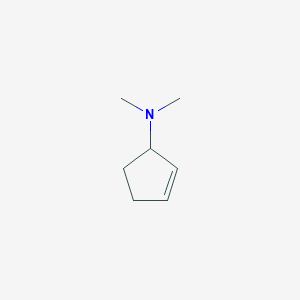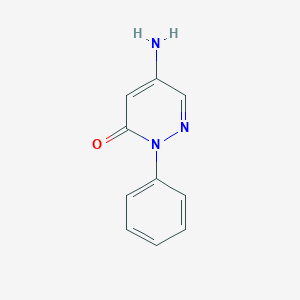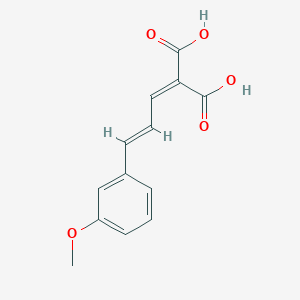
2-(3-(3-Methoxyphenyl)allylidene)malonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(3-Methoxyphenyl)allylidene)malonic acid is a compound that can be synthesized and analyzed through various chemical methodologies. The compound’s structure and properties suggest its potential for diverse applications in materials science and possibly in selective membrane technologies.
Synthesis Analysis
The compound's synthesis involves the reaction of olefins with malonic acid in the presence of manganese(III) acetate, which yields derivatives including those with 4-methoxyphenyl groups. This method highlights the compound's accessibility through the manipulation of olefins (Ito, Nishino, & Kurosawa, 1983).
Molecular Structure Analysis
X-ray diffraction analysis has been used to characterize similar molecules, indicating the importance of unclassical hydrogen bonds such as C–H⋯N and C–H⋯Cl in the crystal structures of related allylidene malononitriles. These hydrogen bonds play a crucial role in linking molecules into polymers, which could infer similar structural characteristics for 2-(3-(3-Methoxyphenyl)allylidene)malonic acid (Wang, Li, Wu, & Zhang, 2011).
Chemical Reactions and Properties
The compound can undergo various chemical reactions, including electrophilic and nucleophilic substitutions. These reactions are crucial for further modifications and derivatizations of the compound, enabling the synthesis of a wide range of derivatives with potential applications in different fields (Nishino, Tsunoda, & Kurosawa, 1989).
Physical Properties Analysis
The physical properties of similar compounds have been extensively studied, revealing good thermal stability and semiconductor characteristics. These properties suggest that 2-(3-(3-Methoxyphenyl)allylidene)malonic acid could also exhibit similar traits, making it suitable for applications in materials science (Bertran, Armelin, Estrany, Gomes, Torras, & Alemán, 2010).
Chemical Properties Analysis
Analyzing the chemical properties of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid involves understanding its reactivity with various reagents, its potential for forming stable polymers, and its suitability for further chemical modifications. The compound’s structure allows for interactions that can lead to the formation of novel materials with unique properties (Kopinski, Pinhey, & Rowe, 1984).
科学的研究の応用
Synthesis and Chemical Properties
- Synthetic Applications : A study by Shimohigashi, Lee, and Izumiya (1976) demonstrates the synthesis of L-2-Amino-5-arylpentanoic acids, highlighting a method involving the conversion of diethyl [3-(p-methoxyphenyl)propyl]acetamidomalonate to its corresponding malonic acid, which is then decarboxylated to produce acetyl-L-Amp, a constituent amino acid in AM-toxins (Shimohigashi et al., 1976).
- Crystal Structure Analysis : Wang et al. (2011) synthesized derivatives of 2-((E)-1,3-diarylallylidene)malononitriles and characterized their crystal structures, identifying unclassical hydrogen bonds that link molecules to form polymers, indicating the compound's potential in material science and engineering (Wang et al., 2011).
Material Science and Engineering
- Polythiophene Derivatives : Bertran et al. (2010) prepared a new substituted polythiophene derivative bearing malonic acid, poly(2-thiophen-3-yl-malonic acid), characterized by FTIR, (1)H NMR, and theoretical methodologies. This polymer displays potential applications in selective membranes for electrodialysis, wastewater treatment, or ion-selective membranes for biomedical uses due to its good thermal stability and semiconductor properties (Bertran et al., 2010).
Potential Biomedical Applications
- Antifungal Activity : Zhang et al. (2018) isolated compounds from rice husks, including a derivative related to 2-(3-(3-Methoxyphenyl)allylidene)malonic acid, which showed antifungal activity against rice pathogenic fungi, suggesting potential for agricultural or medical antifungal applications (Zhang et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-[(E)-3-(3-methoxyphenyl)prop-2-enylidene]propanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-18-10-6-2-4-9(8-10)5-3-7-11(12(14)15)13(16)17/h2-8H,1H3,(H,14,15)(H,16,17)/b5-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLHHXROZCJFQL-HWKANZROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC=C(C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C=C(C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-Methoxyphenyl)allylidene)malonic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

